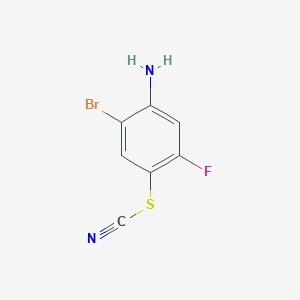

2-Bromo-5-fluoro-4-thiocyanatoaniline

Description

Properties

IUPAC Name |

(4-amino-5-bromo-2-fluorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-4-1-7(12-3-10)5(9)2-6(4)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNBVAIZLOCOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)SC#N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674925 | |

| Record name | 4-Amino-5-bromo-2-fluorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-25-9 | |

| Record name | 4-Amino-5-bromo-2-fluorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Strategic Approaches to the Synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline

The construction of this compound can be approached from several distinct strategic directions. These include the late-stage introduction of the thiocyanate (B1210189) group onto a pre-functionalized bromo-fluoroaniline, the regioselective halogenation of a thiocyanatoaniline precursor, and the sequential build-up of the desired substitution pattern on a simpler aniline (B41778) starting material.

Electrophilic Thiocyanation of Bromo-fluoroanilines

A primary and direct route to this compound involves the electrophilic thiocyanation of 2-bromo-5-fluoroaniline. The amino group of the aniline is a strong activating group and is ortho-, para-directing. In the case of 2-bromo-5-fluoroaniline, the positions ortho and para to the amino group are C6 and C4, respectively. The C4 position is sterically more accessible and is therefore the most likely site for electrophilic substitution.

The thiocyanation of anilines can be achieved using various electrophilic thiocyanating reagents. A common method involves the in-situ generation of an electrophilic species from a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in the presence of an oxidizing agent. For instance, the combination of N-bromosuccinimide (NBS) and KSCN in a solvent like ethanol (B145695) can generate N-thiocyanatosuccinimide (NTS), which then acts as the electrophile. mdpi.comresearchgate.net This method has been shown to be effective for a range of substituted anilines, proceeding under mild, eco-friendly conditions with good regioselectivity and high yields. mdpi.com

More recently, stable and bench-top electrophilic N-thiocyanating reagents have been developed, such as N-thiocyanatosaccharin. acs.org The reaction of anilines with N-thiocyanatosaccharin can be significantly accelerated by the use of a Lewis acid catalyst, such as iron(III) chloride. acs.orgorganic-chemistry.org This catalytic approach offers fast reaction times and excellent para-selectivity for electron-rich arenes, including anilines. acs.orgorganic-chemistry.org For example, the thiocyanation of 2-fluoroaniline (B146934) using N-thiocyanatosaccharin and catalytic iron(III) chloride proceeds in high yield, demonstrating the viability of this method for anilines bearing electron-withdrawing halogen substituents. nih.gov

Table 1: Comparison of Electrophilic Thiocyanation Methods for Anilines

| Method | Thiocyanating Agent | Catalyst/Reagent | Typical Conditions | Key Features |

| In-situ NTS Generation | KSCN / NBS | Ethanol | Room Temperature | Eco-friendly, good yields |

| Pre-formed NTS | N-Thiocyanatosuccinimide | - | Varies | Direct use of electrophile |

| Catalytic Thiocyanation | N-Thiocyanatosaccharin | Iron(III) chloride | 40 °C, CH2Cl2 | Fast, high para-selectivity |

| Radical Thiocyanation | KSCN / K2S2O8 | - | Varies | Transition-metal-free |

Regioselective Bromination/Fluorination of Thiocyanatoanilines

An alternative synthetic strategy involves the initial synthesis of a thiocyanatoaniline, followed by the regioselective introduction of the bromo and fluoro groups. For example, one could envision starting with 4-thiocyanatoaniline and performing sequential halogenation reactions. However, controlling the regioselectivity of these halogenations is a significant challenge due to the presence of the activating amino group and the deactivating, yet ortho-, para-directing thiocyanato group.

Regioselective bromination of anilines can be achieved with a high degree of control. For instance, the use of copper(II) bromide in an ionic liquid as the solvent allows for the direct and highly para-selective bromination of various unprotected aniline derivatives under mild conditions. beilstein-journals.orgresearchgate.net This method avoids the need for protecting groups and harsh reagents. beilstein-journals.org While this demonstrates a powerful tool for para-bromination, applying it to a substrate already containing a thiocyanato group would require careful consideration of the directing effects of both substituents.

The regioselective introduction of a fluorine atom onto an aromatic ring is notoriously difficult via classical electrophilic fluorination due to the high reactivity of the reagents. Modern approaches often rely on transition-metal-catalyzed methods, which have seen significant advances. nih.gov However, the direct regioselective fluorination of a complex, multifunctional aniline derivative remains a formidable synthetic hurdle.

Sequential Functionalization Approaches to Incorporate Multiple Substituents

A more robust and controllable, albeit longer, synthetic route involves the sequential introduction of the functional groups onto a simpler starting material. This approach allows for the strategic use of protecting groups and well-established, high-yielding reactions to build the desired substitution pattern. A plausible sequence could start from 4-fluoroaniline (B128567). google.com

A representative multi-step synthesis is outlined in a Chinese patent for the preparation of 2-bromo-5-fluoroaniline, which can serve as a key intermediate. google.com The synthesis begins with the protection of the amino group of 4-fluoroaniline as an acetanilide. This is followed by nitration, which is directed to the position ortho to the activating acetamido group, yielding 4-fluoro-2-nitroacetanilide. The acetamido group can then be replaced by bromine. Finally, reduction of the nitro group affords 2-bromo-5-fluoroaniline. google.com This intermediate can then undergo electrophilic thiocyanation as described in section 2.1.1 to yield the final product, this compound. A similar strategy is also described for the synthesis of 2-bromo-5-fluoro-4-nitroaniline, which could potentially be converted to the target compound via reduction of the nitro group, diazotization, and a Sandmeyer-type reaction with a thiocyanate salt. google.com

Advanced C-H Functionalization for Aryl Thiocyanation and Halogenation

Recent advances in synthetic organic chemistry have focused on the direct functionalization of carbon-hydrogen (C-H) bonds, offering more atom-economical and efficient routes to complex molecules. These methods bypass the need for pre-functionalized starting materials and can provide novel pathways to compounds like this compound.

Catalytic C-H Thiocyanation Techniques for Aromatic Systems

Direct C-H thiocyanation of aromatic systems, including anilines, has emerged as a powerful tool for the formation of aryl thiocyanates. These methods can be broadly categorized into transition-metal-catalyzed and transition-metal-free approaches.

Iron(III) chloride has been shown to be an effective Lewis acid catalyst for the regioselective C-H thiocyanation of activated arenes, such as anilines, using N-thiocyanatosaccharin as the thiocyanating agent. acs.orgorganic-chemistry.orgnih.gov This method exhibits excellent para-selectivity and is tolerant of various functional groups. acs.orgorganic-chemistry.org The reaction proceeds under mild conditions with short reaction times, making it an attractive option for the late-stage functionalization of complex molecules. organic-chemistry.org

Transition-metal-free methods for C-H thiocyanation have also been developed. A highly efficient and general method for the direct Csp²-H radical thiocyanation of free anilines uses potassium thiocyanate as the thiocyanation source and potassium persulfate as the oxidant. researchgate.net This approach provides para-thiocyanoanilines with good yields and regioselectivity. researchgate.net Another innovative and green approach is mechanochemical thiocyanation, which utilizes ball-milling to react anilines with ammonium thiocyanate and ammonium persulfate in the absence of a solvent. nih.govacs.org This technique is simple, mild, and tolerates sensitive functional groups. nih.gov

Table 2: Overview of Advanced C-H Thiocyanation Methods

| Method | Reagents | Key Features |

| Iron(III)-Catalyzed C-H Thiocyanation | N-thiocyanatosaccharin, FeCl3 | Fast, mild, high para-selectivity |

| Transition-Metal-Free Radical Thiocyanation | KSCN, K2S2O8 | Avoids transition metals, good yields |

| Mechanochemical C-H Thiocyanation | NH4SCN, (NH4)2S2O8 | Solvent-free, mild conditions, green |

Transition Metal-Catalyzed Halogenation of Anilines

Transition metal catalysis offers powerful and regioselective methods for the halogenation of anilines, providing alternatives to classical electrophilic aromatic substitution. Copper and palladium are the most commonly employed metals for these transformations.

Copper-catalyzed halogenation has been developed for both protected and unprotected anilines. A practical copper-catalyzed direct ortho-halogenation of protected anilines has been reported, showing excellent mono-substitution selectivity and high ortho-regiocontrol under aerobic conditions. rsc.org For unprotected anilines, the use of copper(II) halides in ionic liquids provides a method for highly regioselective para-chlorination and bromination under mild conditions, without the need for supplementary oxygen or gaseous HCl. beilstein-journals.orgresearchgate.net These copper-catalyzed methods are attractive due to the low cost and low toxicity of copper catalysts. nih.gov

Palladium-catalyzed C-H halogenation has also been explored, offering different regioselectivities. For example, Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline derivatives have been developed, which overcomes the inherent ortho- and para-directing effects of the amino group. nih.gov These reactions often employ a directing group to achieve the desired regioselectivity. While powerful, the need for a directing group and the cost of palladium can be drawbacks.

Electrochemical Methodologies for C-H Thiocyanation and Halogenation

Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, offering an alternative to conventional reagent-based transformations. researchgate.net For the synthesis of functionalized anilines, electrochemistry provides a direct route for C-H functionalization, including thiocyanation and halogenation.

The direct thiocyanation of anilines can be achieved through electrochemical methods. nih.gov This process typically involves the anodic oxidation of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an undivided cell. researchgate.netacs.org The electrochemically generated thiocyanogen (B1223195) radical or related electrophilic species can then attack the electron-rich aniline ring. The regioselectivity of this reaction is often directed by the existing substituents on the ring, with the para-position to the amino group being highly favored. nih.govnih.gov For a precursor like 2-bromo-5-fluoroaniline, electrochemical thiocyanation would likely occur at the C4 position, driven by the activating and directing effects of the amino group.

Similarly, electrochemical C-H halogenation offers a reagent-less method for introducing bromine or chlorine atoms. This can be particularly advantageous as it avoids the use of hazardous halogenating agents. The process involves the electrolysis of a halide source, which can also serve as the electrolyte. researchgate.net This strategy allows for controlled halogenation of aromatic systems under mild conditions. While palladium-catalyzed C-H chlorination has been developed for the meta-position of anilines, direct electrochemical methods provide a complementary approach. nih.gov

Key Features of Electrochemical Synthesis:

| Feature | Description | Reference |

|---|---|---|

| Reagent Source | Uses inexpensive salts (e.g., NH₄SCN, KBr) as the source for functional groups and as electrolytes. | researchgate.net |

| Conditions | Typically performed under mild, room temperature conditions without strong oxidants or catalysts. | nih.govacs.org |

| Selectivity | The oxidation potential can be finely tuned to minimize side products and enhance selectivity. | nih.gov |

| Green Approach | Avoids stoichiometric chemical oxidants, reducing waste and improving the environmental profile. | researchgate.net |

Green Chemistry Principles in Aniline Derivative Synthesis

The synthesis of fine chemicals, including complex aniline derivatives, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. unibo.it

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents. dergipark.org.tr Synthesizing anilines in water or under solvent-free conditions represents a significant step toward sustainability. nih.gov

One common method for preparing anilines is the reduction of the corresponding nitroarenes. This transformation can be carried out efficiently in water using reducing agents like zinc metal with ammonium chloride, which is a low-cost and effective system. rsc.org This approach is chemoselective for the nitro group, leaving other functional groups such as esters and halides unaffected. rsc.org Another green approach involves the amination of aryl halides. While many methods require organic solvents, protocols using water as the solvent have been developed, often employing copper catalysts. rsc.org

Solvent-free reactions, conducted by heating a mixture of reactants without any solvent, further enhance the green credentials of a synthesis. nih.gov These reactions often lead to shorter reaction times, simpler work-up procedures, and a significant reduction in waste.

Catalysis is a cornerstone of green chemistry, and the development of environmentally benign catalysts is crucial. For aniline synthesis, this involves moving away from stoichiometric reagents and homogeneous precious metal catalysts toward recyclable, heterogeneous, and earth-abundant metal-based systems.

Magnetically recoverable catalysts, such as ceric ammonium nitrate (B79036) immobilized on functionalized magnetite nanoparticles (Fe₃O₄), offer a practical solution for catalyst recycling. acs.org These catalysts combine the high reactivity of the catalytic agent with the ease of separation provided by the magnetic support, allowing for multiple reuse cycles without significant loss of activity. acs.org

Nano-gold catalysts supported on metal oxides like iron(III) oxide (Fe₂O₃) have also shown high efficiency in reactions such as the conversion of nitroarenes to anilines. rsc.org Furthermore, inexpensive and low-toxicity metals like iron, in the form of iron(III) chloride (FeCl₃), can effectively catalyze reactions for building complex organic molecules, providing a cost-effective and greener alternative to palladium or rhodium catalysts. organic-chemistry.org Heterogeneous catalysts, such as palladium nanoparticles supported on magnesium hydroxide, have been developed for the acceptorless dehydrogenative aromatization of cyclohexanones with ammonia (B1221849) to produce primary anilines. researchgate.net

To improve reaction efficiency and reduce energy consumption, alternative energy sources like microwave irradiation and mechanochemistry are being employed.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. rsc.org This leads to rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes. nih.govnih.gov MAOS has been successfully applied to a wide range of reactions for synthesizing functionalized anilines, including:

Amination of aryl halides using aqueous ammonia, eliminating the need for organic solvents and metal catalysts. nih.gov

Aza-Michael additions of anilines to chalcones. benthamdirect.com

Three-component coupling reactions to build complex heterocyclic structures from aniline precursors. chemrevlett.com

Functionalization of materials like graphene oxide with amines. rsc.org

Mechanochemistry , or ball-milling, is a solvent-free technique that uses mechanical force to induce chemical reactions. nih.govcardiff.ac.uk The grinding and crushing of solid reactants in a mill generates localized high temperatures and pressures, facilitating reactions without the need for bulk heating or solvents. This method is particularly effective for the thiocyanation of anilines. nih.gov The reaction of anilines with ammonium thiocyanate and an oxidant like ammonium persulfate under ball-milling conditions provides aryl thiocyanates in good yields with short reaction times and no need for work-up. acs.orgnih.gov This solvent-free method is highly efficient and aligns perfectly with green chemistry principles. acs.orgacs.org

Cross-Coupling Strategies for Constructing Functionalized Anilines

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of highly functionalized aromatic compounds, including substituted anilines. researchgate.net These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds.

The most prominent C-N bond-forming cross-coupling is the Buchwald-Hartwig amination . This palladium-catalyzed reaction couples aryl halides or triflates with a wide variety of amine nucleophiles. rsc.org It is a powerful method for constructing the core aniline structure from a pre-functionalized aromatic ring. For example, a dibromo-fluoro-aromatic compound could be selectively mono-aminated to install the amino group.

Stille cross-coupling provides a method for C-C bond formation by reacting an organostannane with an organic halide. The development of air- and shelf-stable ortho-stannylated anilines allows for the direct coupling of the 2-aminophenyl group with various aryl and alkenyl halides. nih.gov

Other strategies include a photochemical dehydrogenative approach that uses cyclohexanones as surrogates for aryl halides, enabling the synthesis of anilines through a dual photoredox-cobalt catalytic system. researchgate.net Stereospecific C(sp³)–C(sp²) coupling reactions between enantioenriched alkylboronic esters and aryl hydrazines have also been developed, providing access to chiral anilines. acs.org These diverse cross-coupling methods provide a versatile toolkit for assembling complex aniline targets like this compound from simpler, readily available building blocks.

Mechanistic Investigations and Reactivity Studies

Reaction Mechanisms of Thiocyanation on Substituted Anilines

The introduction of a thiocyanate (B1210189) (-SCN) group onto an aniline (B41778) scaffold is a key transformation that can proceed through several mechanistic pathways. The regiochemical outcome is largely dictated by the electronic properties of the substituents already present on the aromatic ring.

Electrophilic Aromatic Substitution Pathways and Regioselectivity

Electrophilic aromatic substitution (SEAr) is the most common method for the thiocyanation of electron-rich aromatic compounds like anilines. mdpi.comnih.gov In this pathway, an electrophilic thiocyanating agent is generated in situ, which then attacks the electron-rich aniline ring.

The mechanism typically involves the reaction of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), with an oxidizing or halogenating agent to produce an electrophilic species. mdpi.com For example, the reaction of N-bromosuccinimide (NBS) with KSCN generates N-thiocyanatosuccinimide (NTS), which serves as the electrophilic thiocyanate precursor. mdpi.com

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aniline ring. wikipedia.org The amino (-NH₂) group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.orglibretexts.org This donation stabilizes the positive charge in the carbocation intermediate (the sigma complex or arenium ion) that forms during the attack at the ortho and para positions. libretexts.orglibretexts.org

For a disubstituted aniline like 2-bromo-5-fluoroaniline, the directing effects of all substituents must be considered:

Amino (-NH₂) group: Strongly activating, ortho-, para-directing.

Bromo (-Br) and Fluoro (-F) groups: Both are deactivating via their inductive effect but are ortho-, para-directing due to their ability to donate lone-pair electrons through resonance. libretexts.org

In the formation of 2-Bromo-5-fluoro-4-thiocyanatoaniline, the powerful para-directing influence of the amino group is the dominant factor, directing the incoming electrophilic thiocyanate group to the C4 position, which is para to the amino group. Most thiocyanation methods for anilines show a strong preference for para-substitution. nih.gov For instance, studies on substituted anilines have shown that for ortho- and meta-substituted compounds, thiocyanation occurs almost exclusively at the para position. mdpi.com Iron(III) chloride-catalyzed thiocyanation of anilines also yields mainly p-thiocyanated products. nih.gov

| Reagent System | Description | Reference |

| NBS / KSCN | N-bromosuccinimide and potassium thiocyanate generate an electrophilic N-thiocyanatosuccinimide intermediate in situ. | mdpi.com |

| (NH₄)₂S₂O₈ / NH₄SCN | Ammonium persulfate and ammonium thiocyanate provide a metal-free method for thiocyanation. | acs.org |

| FeCl₃ / N-thiocyanatosaccharin | Iron(III) chloride acts as a Lewis acid to activate the electrophilic thiocyanating agent, leading to high para-selectivity. | nih.gov |

Radical-Mediated Thiocyanation Mechanisms

An alternative to the electrophilic pathway is radical-mediated thiocyanation. These reactions often involve photochemical or electrochemical methods to generate a thiocyanate radical (•SCN). This radical species can then react with the aromatic ring.

Visible-light-mediated processes, for example, can induce the formation of an aniline radical cation. This intermediate then couples with a thiocyanate radical. Subsequent loss of a proton re-aromatizes the ring to yield the final thiocyanated product. These methods are considered greener approaches to forming SCN-containing compounds.

Reactivity of Halogen Substituents in Aromatic Systems

The bromine and fluorine atoms in this compound are not merely passive substituents; they represent key sites for further chemical modification, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Potential of Fluorine and Bromine

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an electron-deficient aromatic ring with a nucleophile. chemistrysteps.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the ring, not the departure of the leaving group. chemistrysteps.comstackexchange.com

Fluorine's high electronegativity strongly withdraws electron density from the carbon atom to which it is attached, making this carbon more electrophilic and susceptible to nucleophilic attack. wyzant.com This powerful inductive effect also helps to stabilize the developing negative charge in the Meisenheimer complex, thus lowering the activation energy of the rate-determining step. chemistrysteps.comstackexchange.com Therefore, in the context of this compound, the fluorine atom at the C5 position is significantly more susceptible to displacement via an SNAr mechanism than the bromine atom at the C2 position, provided the ring is sufficiently activated by electron-withdrawing groups.

Utility as Precursors for Cross-Coupling Reactions (e.g., Palladium-catalyzed C-X Activation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. science.govmdpi.com The reactivity of aryl halides in these reactions is dominated by the strength of the carbon-halogen (C-X) bond, which must be broken in the initial oxidative addition step to the palladium(0) catalyst.

The relative reactivity of aryl halides typically follows the order I > Br > OTf > Cl >> F. wenxuecity.com The C-Br bond is significantly weaker and more easily activated by palladium catalysts than the very strong C-F bond. acs.org Consequently, the bromine atom at the C2 position of this compound is the primary site for traditional palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. science.govscience.gov

Activation of the C-F bond is much more challenging and generally requires specialized, highly active catalyst systems, often involving specific ligands or reaction conditions, and is typically limited to electron-deficient aromatic fluorides. rsc.orgmdpi.comresearchgate.net This significant difference in reactivity allows for selective functionalization of the C-Br bond while leaving the C-F bond intact.

| Reaction Type | C-Br Bond Reactivity | C-F Bond Reactivity | Comments |

| SNAr | Lower | Higher | Fluorine's high electronegativity stabilizes the Meisenheimer intermediate, accelerating the rate-determining nucleophilic attack. stackexchange.commasterorganicchemistry.com |

| Pd-Cross-Coupling | Higher | Lower | The weaker C-Br bond is more readily cleaved in the oxidative addition step with standard Pd(0) catalysts. wenxuecity.com C-F activation requires specialized, highly reactive catalysts. mdpi.com |

Influence of Substituents on Reaction Selectivity and Kinetics

Directing Effects and Regioselectivity: The formation of the 4-thiocyanato isomer is a clear example of regiocontrol. The powerful ortho-, para-directing ability of the amino group overrides the weaker directing effects of the halogens, guiding the incoming electrophile to the sterically accessible para position. ulisboa.pt This ensures high selectivity in the thiocyanation reaction.

Kinetics: The rate of subsequent reactions is also influenced by this substituent pattern. For SNAr reactions, the presence of multiple electron-withdrawing groups (Br, F, SCN) would increase the rate of nucleophilic attack, particularly enhancing the potential for substitution at the C-F position. For cross-coupling reactions, the electronic nature of the substituents can modulate the rate of oxidative addition at the C-Br bond, though the inherent reactivity of the C-Br bond remains the dominant factor. libretexts.org

Electronic and Steric Effects of Bromo, Fluoro, and Thiocyanato Groups on Aromatic Reactivity

The aromatic ring of this compound is decorated with four substituents: an amino (-NH₂), a bromo (-Br), a fluoro (-F), and a thiocyanato (-SCN) group. Each of these imparts distinct electronic and steric influences that collectively determine the electron density distribution and accessibility of the aromatic core, thereby dictating the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

Electronic Effects:

The electronic influence of a substituent on an aromatic ring is a combination of its inductive and resonance effects. The amino group (-NH₂) is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen atom, but its strong electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the benzene (B151609) ring is dominant. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

Conversely, the halogen atoms, bromine and fluorine, are deactivating groups. Both exert a strong -I effect due to their high electronegativity, which withdraws electron density from the ring and deactivates it towards electrophilic substitution. While they also possess a +R effect due to their lone pairs, this is weaker than their inductive effect, especially for fluorine. The net result is a deactivation of the aromatic ring.

The thiocyanato group (-SCN) is also an electron-withdrawing group. mdpi.com Its influence is primarily due to the -I effect of the electronegative sulfur and nitrogen atoms. Depending on the mode of attachment and the electronic demands of the reaction, it can also exhibit a -R effect. The cumulative effect of the bromo, fluoro, and thiocyanato groups is a significant reduction in the electron density of the aromatic ring, which counteracts the activating effect of the amino group.

The interplay of these electronic effects creates a complex pattern of electron distribution. The strong activating effect of the amino group directs electrophiles primarily to the positions ortho and para to it. However, in this compound, the para position is occupied by the thiocyanato group, and one ortho position is blocked by the bromine atom. This leaves the remaining ortho position (C6) as the most likely site for electrophilic attack. The electron-withdrawing nature of the bromo, fluoro, and thiocyanato substituents makes the ring less reactive towards electrophiles compared to aniline itself.

For nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups is activating, as they can stabilize the negatively charged Meisenheimer intermediate. In this molecule, the cumulative electron-withdrawing character of the bromo, fluoro, and thiocyanato groups enhances the ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para to these groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -NH₂ (Amino) | -I (Weak) | +R (Strong) | Strongly Activating, Ortho/Para-directing |

| -Br (Bromo) | -I (Strong) | +R (Weak) | Deactivating, Ortho/Para-directing |

| -F (Fluoro) | -I (Strong) | +R (Weak) | Deactivating, Ortho/Para-directing |

| -SCN (Thiocyanato) | -I (Moderate) | -R (Possible) | Deactivating, Meta-directing (relative to itself) |

Steric Effects:

Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving this compound. The bromine atom, being larger than the fluorine atom, exerts a more significant steric hindrance. This can impede the approach of a reactant to the adjacent C3 position. The thiocyanato group, with its linear or near-linear geometry, can also present considerable steric bulk, influencing the accessibility of the neighboring C3 and C5 positions.

Kinetic and Thermodynamic Control in Multi-Step Functionalization

In the context of multi-step functionalization of this compound, the principles of kinetic and thermodynamic control are critical in determining the final product distribution. wikipedia.orglibretexts.org When a reaction can proceed through different pathways to yield multiple products, the outcome can be governed by either the rate of the reaction (kinetic control) or the stability of the products (thermodynamic control). wikipedia.org

Kinetic Control:

A reaction is under kinetic control when it is conducted under conditions (typically lower temperatures and shorter reaction times) where the product that is formed the fastest is the major product. libretexts.org The kinetically controlled product is the one that is formed via the reaction pathway with the lowest activation energy. wikipedia.org

In the case of this compound, consider a subsequent electrophilic substitution reaction. The directing effects of the substituents will create different potential sites for attack, each with a different activation energy. For instance, while the C6 position is electronically favored for electrophilic attack due to the directing effect of the amino group, the steric hindrance from the adjacent bromine atom might raise the activation energy for this pathway. An alternative, less sterically hindered but electronically less favored position might have a slightly higher activation energy. Under kinetic control, the reaction will favor the pathway with the lower activation energy, even if the resulting product is not the most thermodynamically stable isomer.

Thermodynamic Control:

A reaction is under thermodynamic control when it is carried out under conditions (usually higher temperatures and longer reaction times) that allow for the equilibration of the products. libretexts.org In this scenario, the major product will be the most thermodynamically stable one, regardless of the rate at which it is formed. wikipedia.org The thermodynamically controlled product is the one with the lowest Gibbs free energy.

For the multi-step functionalization of this compound, a reaction might initially yield a kinetically favored product. However, if the reaction is reversible under the applied conditions, this initial product can revert to the starting materials or intermediates and then react to form a more stable, thermodynamically favored product. The relative stability of the possible products will be influenced by factors such as steric strain, electronic interactions between the substituents, and intramolecular hydrogen bonding. For example, a product with less steric repulsion between bulky adjacent groups would be thermodynamically more stable.

The choice of reaction conditions is therefore paramount in directing the outcome of a multi-step synthesis involving this complex aniline derivative. By carefully controlling temperature, reaction time, and the choice of reagents and catalysts, it is possible to selectively favor either the kinetic or the thermodynamic product, thus enabling the synthesis of a specific desired isomer.

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Governing Principle | Rate of reaction (lowest activation energy) | Stability of product (lowest Gibbs free energy) |

| Product Formed | The one that forms fastest | The most stable one |

| Reversibility | Often irreversible or quasi-irreversible conditions | Reversible conditions allowing for equilibration |

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For "2-Bromo-5-fluoro-4-thiocyanatoaniline," a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its chemical structure.

High-resolution ¹H NMR spectroscopy is utilized to identify the chemical environment of the hydrogen atoms in the molecule. The aromatic region of the ¹H NMR spectrum is of particular interest, where signals corresponding to the protons on the benzene (B151609) ring would appear. The integration of these signals would confirm the number of protons, while their splitting patterns (multiplicity), governed by spin-spin coupling with neighboring nuclei, would reveal their relative positions.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in "this compound" would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, influenced by the attached functional groups such as the bromine, fluorine, amino, and thiocyanate (B1210189) groups.

A detailed analysis of both ¹H and ¹³C NMR spectra allows for the mapping of the proton and carbon environments, which is a critical first step in the structural confirmation of the molecule.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for its characterization. The ¹⁹F nucleus is NMR-active and provides a distinct signal whose chemical shift is highly sensitive to the electronic environment. This allows for the unambiguous confirmation of the fluorine substituent's presence and provides insights into its position on the aromatic ring through coupling with adjacent protons.

To definitively assign the signals from the ¹H and ¹³C NMR spectra and to elucidate the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify which protons are adjacent to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the signals of protons with the carbon atoms to which they are directly attached, providing direct C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the positions of the various substituents on the benzene ring.

Together, these 2D NMR experiments provide a robust and detailed map of the molecular structure of "this compound."

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of "this compound." This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, further confirming the presence of this element in the molecule.

| Property | Value |

| Molecular Formula | C₇H₄BrFN₂S |

| Monoisotopic Mass | 245.9368 u |

| Average Mass | 247.091 u |

Note: The values in this table are theoretical and would be confirmed by experimental HRMS data.

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for assessing the purity of a sample and for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is first separated based on its boiling point and polarity in the GC column, and then each component is analyzed by the mass spectrometer. This allows for the identification and quantification of "this compound" and any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not suitable for GC analysis, LC-MS is the preferred method. The compound is separated by liquid chromatography before being introduced into the mass spectrometer. LC-MS is a versatile technique for purity assessment and can provide valuable information about the molecular weight and structure of the main compound and any byproducts from its synthesis.

The fragmentation pattern observed in the mass spectrum from either GC-MS or LC-MS analysis can also provide structural information. The way the molecule breaks apart upon ionization can give clues about the strength of different bonds and the stability of the resulting fragments, further corroborating the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint. For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational frequencies corresponding to its various substituents.

While the complete experimental spectra for this compound are not publicly available, the expected absorption bands can be predicted based on data from analogous compounds. The key functional groups and their anticipated vibrational regions are detailed below.

A crucial vibration for the identification of this compound is the stretching of the thiocyanate (-SCN) group. This typically appears as a strong, sharp band in the IR spectrum in the range of 2175-2140 cm⁻¹. The presence of bromine and fluorine atoms, as well as the aniline (B41778) moiety, will also give rise to distinct signals. The carbon-bromine (C-Br) stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹. The carbon-fluorine (C-F) stretch will likely be observed in the 1250-1020 cm⁻¹ range.

The aniline part of the molecule will produce several characteristic bands. The N-H stretching of the primary amine group usually appears as two bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration is anticipated around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will likely produce a series of bands in the 1600-1450 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to provide a more detailed assignment of vibrational modes. nih.gov By calculating the theoretical vibrational frequencies, a more confident correlation with the experimental spectrum can be achieved. nih.gov

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Thiocyanate (-SCN) | C≡N Stretch | 2175 - 2140 |

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 |

| Amine (-NH₂) | N-H Bend | 1650 - 1580 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Carbon-Halogen | C-F Stretch | 1250 - 1020 |

| Carbon-Halogen | C-Br Stretch | 600 - 500 |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for confirming the molecular structure and understanding its solid-state packing.

A significant bottleneck in SCXRD is the growth of high-quality single crystals suitable for diffraction experiments. mdpi.com For small organic molecules like this compound, which may be difficult to crystallize, several advanced strategies can be employed.

Classical crystallization techniques include slow evaporation of a solvent, slow cooling of a saturated solution, and vapor diffusion. However, for more challenging molecules, more sophisticated methods may be necessary. High-throughput crystallization techniques, for instance, allow for the rapid screening of a wide range of conditions with minimal sample consumption. researchgate.net Another innovative approach is the use of a "crystalline sponge," where the target molecule is soaked into a porous host crystal, and its structure is determined within the host's framework.

The choice of solvent is also critical. For aniline derivatives, solvents that can engage in hydrogen bonding without overpowering the intermolecular interactions of the target molecule may be beneficial. Co-crystallization with a suitable co-former can also be a strategy to induce crystallization and obtain crystals of sufficient quality.

While the crystal structure of this compound has not been reported, an analysis of a closely related compound, 2-methyl-4-thiocyanatoaniline, provides insight into the type of information that can be obtained from an SCXRD study. nih.govresearchgate.net

In the crystal structure of 2-methyl-4-thiocyanatoaniline, the thiocyanate group is nearly perpendicular to the plane of the aromatic ring, with a C-S-C-C torsion angle of 86.6(2)°. nih.gov The C-S bond length is reported as 1.692(3) Å, which is consistent with other aromatic thiocyanates. nih.gov The intramolecular angles of the benzene ring range from 118.4(2)° to 121.6(2)°. nih.gov

Furthermore, the analysis of the crystal packing reveals the presence of intermolecular interactions that stabilize the solid-state structure. In 2-methyl-4-thiocyanatoaniline, classical N-H···N hydrogen bonds and C-H···N contacts connect the molecules into a three-dimensional network. researchgate.net Similar interactions would be expected in the crystal structure of this compound, with the potential for additional halogen bonding involving the bromine and fluorine atoms. The study of these non-covalent interactions is crucial for understanding the supramolecular chemistry of the compound and its physical properties. nih.gov

Table 2: Crystallographic Data for the Analogous Compound 2-Methyl-4-thiocyanatoaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.4380 (2) |

| b (Å) | 10.5115 (4) |

| c (Å) | 17.3105 (6) |

| V (ų) | 807.54 (6) |

Data obtained from the crystallographic study of 2-methyl-4-thiocyanatoaniline. researchgate.net

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted aromatic compounds due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in modeling the electronic structure and predicting the reactivity of molecules like 2-Bromo-5-fluoro-4-thiocyanatoaniline.

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For aniline (B41778) derivatives, this involves determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the amino (-NH₂) and thiocyanato (-SCN) groups relative to the aromatic ring.

DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.govyoutube.com The calculations would reveal the extent of planarity of the molecule and the specific spatial arrangement of the substituents. The presence of the bulky bromine atom and the electronegative fluorine atom ortho and meta to the amino group, respectively, influences the geometry of the benzene (B151609) ring and the orientation of the functional groups. researchgate.netnih.gov The energetics of different conformers, such as those arising from the rotation of the C-S bond in the thiocyanato group, can be calculated to identify the global minimum energy structure. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table presents expected values based on DFT calculations on analogous molecules. Actual values would require specific computation.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-Br Bond Length | ~1.89 Å |

| C-F Bond Length | ~1.35 Å |

| C-S Bond Length | ~1.80 Å |

| S-C (N) Bond Length | ~1.68 Å |

| C≡N Bond Length | ~1.16 Å |

| C-N (amino) Bond Length | ~1.40 Å |

| C-N-H Bond Angle | ~118° |

| C-S-C Bond Angle | ~101° |

DFT calculations are a reliable tool for predicting spectroscopic data, which is invaluable for structural confirmation. Quantum chemical methods can accurately forecast ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly useful due to their wide chemical shift range and sensitivity to the electronic environment. worktribe.comrsc.org

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.gov These predicted shifts, when compared to experimental data, can confirm the regiochemistry of the substituents and provide insight into the electronic effects at play. For instance, the calculated ¹⁹F chemical shift would be highly sensitive to the electron-donating amino group and the electron-withdrawing bromo and thiocyanato groups. nih.gov While gas-phase calculations are often sufficient, including solvent effects can provide small improvements in prediction accuracy. nih.gov

Understanding the reactivity of this compound involves mapping out the potential energy surfaces of its chemical reactions. DFT is used to locate and characterize transition states—the high-energy intermediates that connect reactants to products. rsc.org By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict reaction rates and elucidate mechanisms. nih.gov

For this molecule, such analyses could explore pathways for electrophilic aromatic substitution, where the directing effects of the existing substituents (amino, bromo, fluoro, thiocyanato) would determine the position of a new incoming group. nih.gov Another area of interest would be the reactions involving the thiocyanate (B1210189) group, such as its conversion to other sulfur-containing functionalities. acs.org The calculations would help determine which reaction pathways are energetically favorable. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations introduce temperature and solvent to model the molecule's behavior in a more realistic setting. MD simulations track the movements of atoms over time, providing insights into the molecule's conformational flexibility. nih.gov

For this compound, MD simulations can explore the rotational dynamics of the amino and thiocyanato groups and the flexibility of the aromatic ring. Furthermore, these simulations are crucial for understanding how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's preferred conformation and reactivity. researchgate.net By running simulations in different solvents, one can computationally screen for optimal reaction conditions.

Theoretical Studies of Organosulfur Chemistry and Halogen Effects

The chemical behavior of this compound is dictated by the interplay of its functional groups. Theoretical studies on organosulfur chemistry help to understand the electronic properties of the thiocyanate group. scilit.com The -SCN group is known for its pseudohalogen character and can act as an electron-withdrawing group, influencing the electron density distribution across the aromatic ring. acs.org

Simultaneously, the effects of the halogen substituents are critical. Both fluorine and bromine are deactivating groups in electrophilic aromatic substitution, yet they direct incoming electrophiles to ortho and para positions. youtube.com Theoretical calculations can quantify these effects by analyzing the molecular orbitals and electrostatic potential maps. researchgate.net The combination of a strongly activating amino group with deactivating halogens and a thiocyanato group creates a complex pattern of reactivity that computational models can effectively untangle. dntb.gov.uascience.gov

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

While DFT is a widely used method, ab initio (Latin for "from the beginning") methods provide an alternative, often more accurate, way to calculate electronic structure. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are based on solving the Schrödinger equation with fewer approximations than DFT. aps.org

These methods are computationally more demanding and are often reserved for smaller molecules or for benchmarking the results obtained from DFT calculations. nih.gov For a molecule like this compound, high-accuracy ab initio calculations could be used to obtain a very precise value for its energy, ionization potential, or electron affinity, serving as a "gold standard" to validate the chosen DFT functional and basis set. nih.govaps.org

Supramolecular Chemistry and Intermolecular Interactions

Halogen Bonding (XB) in Self-Assembly of Halogenated Thiocyanatoanilines

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In halogenated anilines, both bromine and fluorine can potentially participate in these interactions, influencing the crystal packing.

The strength and directionality of halogen bonds are dependent on the identity of the halogen atom. Bromine, being more polarizable than fluorine, typically forms stronger and more directional halogen bonds. In the context of halogenated anilines, the position of the halogen substituent significantly affects the nature of intermolecular interactions. Studies on perhalogenated anilines, which act as bifunctional donors of both hydrogen and halogen bonds, have shown that bromine can form significant Br···N halogen bonds. nih.govacs.org In cocrystals of 2,3,5,6-tetrafluoro-4-bromoaniline with nitrogen-containing acceptors, both N–H···N hydrogen bonds and Br···N halogen bonds were observed, highlighting the capability of the bromo-aniline scaffold to participate in these interactions. nih.govacs.org

Fluorine, on the other hand, is the least polarizable halogen and generally considered a weak halogen bond donor. Its high electronegativity often leads it to participate more readily as a hydrogen bond acceptor in C–H···F interactions rather than as a halogen bond donor. researchgate.net However, in electron-deficient environments, fluorine can still engage in stabilizing interactions. nih.gov For 2-bromo-5-fluoro-4-thiocyanatoaniline, it is expected that the bromine atom would be the primary halogen bond donor, likely interacting with the nitrogen atom of the thiocyanato group or the aniline (B41778) of a neighboring molecule.

Table 1: Comparison of Bromine and Fluorine in Halogen Bonding

| Feature | Bromine (Br) | Fluorine (F) |

| Polarizability | High | Low |

| σ-hole | Positive and significant | Small to negligible |

| Typical Role | Halogen bond donor | Weak halogen bond donor, often a hydrogen bond acceptor |

| Bond Strength | Moderate to Strong | Very Weak |

| Directionality | Highly directional | Less directional |

The thiocyanato group (–SCN) is a versatile functional group in supramolecular chemistry, capable of acting as a hydrogen or halogen bond acceptor. The nitrogen atom of the thiocyanate (B1210189) is a potent Lewis base and can readily accept halogen bonds. The diverse behavior of thiocyanate anions as supramolecular building blocks is often associated with the S and N atoms, which can be involved in hydrogen and halogen bonding. researchgate.net In the solid state, the nitrogen atom of the thiocyanato group could be a primary acceptor for halogen bonds from the bromine atom of a neighboring molecule, leading to the formation of linear chains or more complex networks. This interaction would compete with the aniline nitrogen as a halogen bond acceptor.

Hydrogen Bonding Networks Involving the Aniline Moiety in Crystal Lattices

The amino group (–NH₂) of the aniline moiety is a classic hydrogen bond donor. In the crystal structures of substituted anilines, N–H···N and N–H···X (where X is a halogen or another acceptor) hydrogen bonds are common and often dominant interactions that direct the crystal packing. researchgate.netresearchgate.net In halogenated anilines, the amino group can act as both a hydrogen bond donor and acceptor. researchgate.net For this compound, the two N–H protons can form hydrogen bonds with several potential acceptors on adjacent molecules:

The nitrogen atom of the aniline group

The nitrogen atom of the thiocyanato group

The fluorine atom

Studies on perhalogenated anilines have demonstrated that N–H···N hydrogen bonds are often the dominant supramolecular interaction, forming robust chains and networks. nih.govacs.org It is highly probable that in the crystal structure of this compound, a primary supramolecular synthon would involve N–H···N hydrogen bonds, either between aniline moieties or between an aniline donor and a thiocyanato acceptor. The presence of the ortho-bromo and meta-fluoro substituents will sterically and electronically influence the preferred hydrogen bonding geometry.

Pi-Stacking and Other Non-Covalent Interactions in Crystal Engineering

Aromatic rings can interact through π-stacking, which involves the face-to-face or offset stacking of the rings. These interactions are significant in the crystal engineering of aromatic compounds. However, the presence of fluorine atoms can disrupt π-π stacking. rsc.org Fluorination of aromatic rings can alter the quadrupole moment and lead to a preference for offset or edge-to-face arrangements over traditional face-to-face stacking. rsc.orgacs.org

Design of Supramolecular Architectures with Multifunctional Aromatic Building Blocks

Multifunctional aromatic molecules like this compound are excellent building blocks for the design of complex supramolecular architectures. The presence of multiple, competing interaction sites (halogen bond donor, hydrogen bond donor, and multiple acceptor sites) allows for the formation of a variety of supramolecular synthons. By carefully controlling crystallization conditions or by introducing other molecules to form co-crystals, it is possible to favor certain interactions over others.

For example, the addition of a strong hydrogen bond acceptor could lead to a structure dominated by N-H···acceptor bonds, while the addition of a strong halogen bond acceptor could promote the formation of Br···acceptor halogen bonds. The ability of perhalogenated anilines to act as bifunctional donors of both hydrogen and halogen bonds has been exploited in the creation of cocrystals with predictable chain and network structures. nih.govacs.org This bifunctionality makes this compound a promising candidate for the rational design of new crystalline materials.

Investigation of Supramolecular Chirality Induced by Halogenation

Chirality is a property of an object that is non-superimposable on its mirror image. While this compound is an achiral molecule, it is possible for achiral molecules to assemble into chiral supramolecular structures. This phenomenon, known as supramolecular chirality, can be induced by a variety of factors, including the presence of halogen atoms. wikipedia.org

Halogenation can influence the twisting and packing of molecules in a crystal lattice, leading to the formation of helical or other chiral assemblies. rsc.org The directionality of halogen bonds is a key factor in controlling the formation of such structures. While there are no specific studies on the supramolecular chirality of this compound, research on other halogenated aromatic systems suggests that the interplay of halogen bonds, hydrogen bonds, and steric effects could potentially lead to the formation of chiral crystals from this achiral building block. The investigation of such possibilities remains an interesting avenue for future research in the field of crystal engineering.

Emerging Research Avenues and Future Outlook

Development of Novel and Efficient Synthetic Methodologies for Related Scaffolds

The synthesis of functionalized aromatic compounds like 2-Bromo-5-fluoro-4-thiocyanatoaniline is pivotal for their subsequent application. Traditional synthetic routes can be lengthy, low-yielding, and often employ harsh reaction conditions. Consequently, a significant area of research is dedicated to the development of more efficient, sustainable, and versatile synthetic strategies for related molecular frameworks.

Recent advancements have emphasized greener and more efficient protocols for the introduction of the thiocyanate (B1210189) group into aromatic rings. nih.govacs.org One such innovative approach is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. nih.govacs.org This technique has been successfully applied to the thiocyanation of a variety of anilines, phenols, and other aryl compounds, offering advantages such as shorter reaction times, milder conditions, and reduced waste generation. nih.govacs.org For instance, a ball-milling method utilizing ammonium (B1175870) thiocyanate and ammonium persulfate has demonstrated moderate to excellent yields for a wide array of aryl thiocyanates. nih.govacs.org

Microwave-assisted synthesis represents another powerful tool for accelerating organic reactions. researchgate.net This method has been employed for the rapid and efficient thiocyanation of aromatic amines, using inexpensive and non-toxic reagents like ammonium thiocyanate as the thiocyanato source and potassium persulfate as an oxidant. researchgate.net Such protocols often exhibit broad substrate scope and high functional group tolerance, making them highly attractive for the synthesis of diverse libraries of thiocyanato-containing compounds. researchgate.net

Furthermore, research is ongoing into novel catalytic systems, including photoredox and copper-catalyzed reactions, to facilitate the formation of C-S bonds in a more controlled and efficient manner. rsc.org These methods offer alternative pathways for the synthesis of complex thiocyanates under mild conditions. rsc.org The development of these and other innovative synthetic methodologies is crucial for unlocking the full potential of scaffolds related to this compound.

Exploration of Applications in Chemical Functional Materials (e.g., advanced catalysts, organic electronics)

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in the field of chemical functional materials. The thiocyanate group, in particular, is a versatile functional group that can serve as a precursor to a variety of other sulfur-containing moieties, which are integral to many advanced materials. nih.govacs.org

In the realm of advanced catalysts , the sulfur atom in the thiocyanate group can act as a ligand for metal centers, enabling the design of novel catalysts. The electronic properties of the aniline (B41778) ring, modulated by the bromo and fluoro substituents, can further influence the catalytic activity. Research in this area could explore the use of metal complexes of thiocyanatoaniline derivatives in various organic transformations.

The field of organic electronics presents another exciting avenue for the application of these compounds. Aryl thiocyanates can be converted into other functional groups that are relevant for the construction of organic semiconductors, dyes for solar cells, and components of organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the molecule through substitution on the aromatic ring is a key advantage in designing materials with specific optical and electronic characteristics. The inherent polarity and potential for intermolecular interactions, such as halogen bonding, could also be exploited to control the self-assembly and solid-state packing of these molecules, which are critical for their performance in electronic devices.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from materials discovery to synthetic planning. arxiv.org For a molecule like this compound, these computational tools can significantly accelerate the exploration of its chemical space and the design of synthetic routes.

Reaction Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcome of a given set of reactants and conditions. mit.eduacs.orgbohrium.com This can be particularly valuable for predicting the regioselectivity and chemoselectivity of reactions involving multifunctional compounds like this compound. By learning from existing chemical knowledge, these models can help chemists to anticipate potential side products and optimize reaction conditions for desired outcomes. eurekalert.org

The integration of AI and ML into the research workflow for these compounds promises to accelerate the pace of discovery and innovation, enabling the more rapid development of new materials and synthetic methodologies.

Advanced Theoretical Advancements in Predicting Reactivity and Supramolecular Behavior

Theoretical and computational chemistry provides invaluable insights into the fundamental properties of molecules, guiding experimental design and interpretation. For this compound, advanced theoretical methods are being employed to predict its reactivity and understand the forces that govern its self-assembly into larger structures.

Predicting Reactivity: The reactivity of this compound is a complex interplay of the electronic effects of its various substituents. Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like electron density distribution, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.gov These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, thereby rationalizing and predicting the regioselectivity of its reactions. nih.gov For instance, understanding the influence of the electron-withdrawing bromo, fluoro, and thiocyanato groups versus the electron-donating amino group is crucial for predicting its behavior in various chemical transformations. nih.gov

Supramolecular Behavior: The presence of halogen atoms (bromine and fluorine) and a hydrogen-bond-donating amino group suggests that this compound can participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding. researchgate.netrsc.orgnih.gov These interactions play a critical role in determining the crystal packing and supramolecular assembly of the molecule in the solid state. researchgate.netrsc.orgnih.gov Advanced theoretical calculations can be used to model and quantify the strength and directionality of these interactions. researchgate.netrsc.orgnih.gov Understanding the supramolecular behavior is not only of fundamental interest but is also crucial for the design of crystalline materials with desired properties, such as in the field of crystal engineering and for controlling the morphology of thin films in organic electronics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.